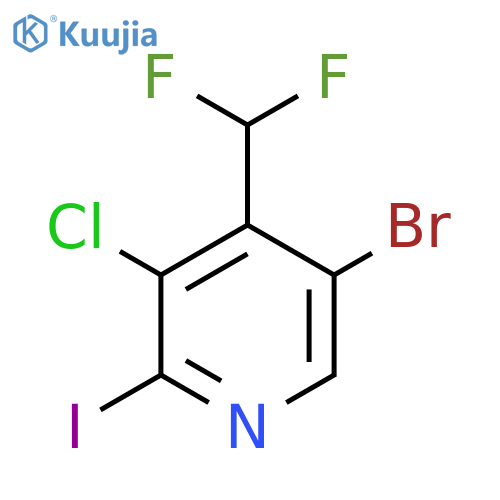

Cas no 1803688-11-0 (5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)

1803688-11-0 structure

商品名:5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine

CAS番号:1803688-11-0

MF:C6H2BrClF2IN

メガワット:368.345058917999

CID:4858277

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine

-

- インチ: 1S/C6H2BrClF2IN/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H

- InChIKey: PNNAAQPRAIEHOF-UHFFFAOYSA-N

- ほほえんだ: IC1C(=C(C(=CN=1)Br)C(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 12.9

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029063440-1g |

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine |

1803688-11-0 | 97% | 1g |

$1,579.40 | 2022-04-02 |

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1803688-11-0 (5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine) 関連製品

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量